4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde
Description
4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde is a benzaldehyde derivative featuring a nitro (-NO₂) group at the 3-position and a (4-chlorophenyl)methoxy substituent at the 4-position (Figure 1). This compound’s structure combines electron-withdrawing groups (nitro and chloro) with a benzyl ether linkage, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, or functional materials.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-12-4-1-10(2-5-12)9-20-14-6-3-11(8-17)7-13(14)16(18)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXIZQPIDDKEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde typically involves the following steps:
Nitration: The starting material, 4-chlorophenylmethanol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Formylation: The nitrated intermediate is then subjected to a formylation reaction using a Vilsmeier-Haack reagent (formed from dimethylformamide and phosphorus oxychloride) to introduce the aldehyde group at the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 4-[(4-Chlorophenyl)methoxy]-3-aminobenzaldehyde.
Oxidation: 4-[(4-Chlorophenyl)methoxy]-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic materials with specific electronic properties for use in sensors and other electronic devices.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, affecting their function.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Benzaldehyde Derivatives
Table 2: Inferred Reactivity Trends
Biological Activity
4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing existing literature and presenting data on its effects in different biological systems.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This compound features a chlorophenyl group and a methoxy group attached to a nitrobenzaldehyde framework, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound demonstrates antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
- Antitumor Effects : In vitro studies suggest that it may inhibit the proliferation of cancer cells. For instance, it has been tested against human leukemic cell lines, showing moderate cytotoxicity and the ability to induce apoptosis through the activation of caspase pathways .
- Anti-inflammatory Activity : The compound has also been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reducing the migration of leukocytes in animal models .
Synthesis and Derivatives
The synthesis of this compound typically involves the nitration of methoxy-substituted benzaldehydes. Various derivatives have been synthesized to enhance its biological activity. For example, modifications at the nitro or methoxy positions have been explored to improve potency and selectivity against specific biological targets .
Case Studies
- Antibacterial Activity : A study conducted by Thorat et al. evaluated the antibacterial efficacy of this compound against clinical isolates. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antibacterial agent .
- Cytotoxicity in Cancer Cells : In a series of experiments on human cancer cell lines, the compound demonstrated IC50 values in the low micromolar range, indicating effective cytotoxicity. The mechanism was linked to the downregulation of cyclin D1 and induction of apoptosis via mitochondrial pathways .
- Anti-inflammatory Effects : In vivo studies using murine models showed that treatment with this compound resulted in reduced inflammation markers and improved clinical scores in models of arthritis and colitis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Effective against S. aureus, E. coli | |
| Antitumor | Cytotoxicity in leukemic cells | |
| Anti-inflammatory | Reduced cytokine levels |
Table 2: Synthesis Variants and Their Biological Potency
| Compound Variant | Synthesis Method | Biological Activity |
|---|---|---|
| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Nitration followed by methoxylation | Moderate antibacterial activity |
| 4-Bromo-3-nitrobenzaldehyde | Direct bromination | Enhanced cytotoxicity |
| 4-Methyl-3-nitrobenzaldehyde | Methylation reaction | Increased anti-inflammatory effects |
Q & A
Q. How is 4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde typically synthesized in laboratory settings?
- Methodological Answer : The synthesis involves sequential functionalization:
Etherification : React 4-chlorobenzyl bromide with a phenolic precursor (e.g., 3-nitro-4-hydroxybenzaldehyde) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the (4-chlorophenyl)methoxy group via nucleophilic substitution .
Nitro Group Introduction : If not pre-existing, nitration can be performed using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Regioselectivity is ensured by steric and electronic directing effects of substituents .
Key Validation : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and mass spectrometry .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for nitro (-NO₂), benzaldehyde proton (δ ~10 ppm), and aryl ether linkages (δ 4.5–5.5 ppm for -OCH₂-) .
- UV-Vis : Confirm π→π* transitions in the nitro-aromatic system (λmax ~270–300 nm) .
- Chromatography :
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of nitro group introduction during synthesis?
- Methodological Answer :
- Directing Groups : Pre-existing electron-donating groups (e.g., -OCH₃) or steric hindrance from substituents (e.g., bulky aryl ethers) guide nitration to the desired position .
- Reaction Conditions : Use dilute HNO₃ at low temperatures (0–5°C) to minimize polysubstitution. Kinetic control favors meta/para nitration over ortho in aromatic systems .
- Validation : Compare experimental results with computational predictions (e.g., DFT calculations for electrophilic aromatic substitution pathways) .
Q. What strategies mitigate electron-withdrawing effects during coupling reactions involving this compound?
- Methodological Answer :
- Activation of Aldehyde : Convert the benzaldehyde to a more reactive intermediate (e.g., imine or hydrazone) to enhance nucleophilic attack .
- Coupling Reagents : Use DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation under inert atmospheres at low temperatures (-50°C) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and improve reaction yields .
Q. How can researchers resolve contradictions in spectroscopic data for structural confirmation?
- Methodological Answer :
- Multi-Technique Cross-Validation :
| Technique | Purpose | Example |
|---|---|---|
| 2D NMR (COSY, HSQC) | Assign coupling networks and carbon-proton correlations | Confirm aryl ether connectivity |
| X-ray Crystallography | Resolve ambiguities in nitro group orientation | Used in related benzamide derivatives |
| IR Spectroscopy | Identify vibrational modes of -NO₂ (asymmetric stretch ~1520 cm⁻¹) |
- Comparative Analysis : Benchmark data against structurally analogous compounds (e.g., 4-(4-chlorophenoxy)benzaldehyde derivatives) .
Q. What are the environmental implications of nitro group degradation pathways?
- Methodological Answer :
- Reductive Degradation : Nitro groups can be reduced to amines under anaerobic conditions, potentially forming toxic intermediates (e.g., chloroanilines). Monitor using GC-MS or HPLC-MS .
- Photodegradation : UV exposure may cleave the aryl ether bond, releasing 4-chlorobenzyl derivatives. Conduct photostability studies in simulated sunlight .
- Waste Management : Neutralize reaction byproducts (e.g., HNO₃ residues) with bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
